Chemical structure and properties of 4'-n-Decyloxybiphenyl-4-carboxylic acid
Chemical structure and properties of 4'-n-Decyloxybiphenyl-4-carboxylic acid
An In-depth Technical Guide to 4'-n-Decyloxybiphenyl-4-carboxylic Acid: Structure, Properties, and Applications
Introduction
4'-n-Decyloxybiphenyl-4-carboxylic acid is a calamitic (rod-shaped) organic molecule that has garnered significant interest within the scientific community, particularly in the fields of materials science and liquid crystal research. Its molecular architecture, consisting of a rigid biphenyl core, a flexible decyloxy tail, and a terminal carboxylic acid group, imparts the ability to form thermotropic liquid crystalline phases. This unique property, where the material exhibits phases of matter intermediate between a conventional liquid and a solid crystal, makes it a valuable component in the development of advanced materials and a model compound for studying structure-property relationships in liquid crystals.[1][2]
The presence of the carboxylic acid moiety is particularly noteworthy. It facilitates strong intermolecular hydrogen bonding, leading to the formation of stable dimeric structures. These dimers act as the fundamental mesogenic units, significantly influencing the thermal stability and the nature of the liquid crystal phases formed.[3][4] This guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical and liquid crystalline properties, and potential applications of 4'-n-Decyloxybiphenyl-4-carboxylic acid, tailored for researchers and professionals in materials science and drug development.
Part 1: Chemical Structure and Synthesis
Molecular Architecture
The structure of 4'-n-Decyloxybiphenyl-4-carboxylic acid is characterized by three distinct components that collectively determine its physical and chemical behavior:
-
Rigid Biphenyl Core: This aromatic core, composed of two linked phenyl rings, provides the structural rigidity necessary for the formation of anisotropic liquid crystal phases.[5]
-
Flexible Decyloxy Chain (-O(CH₂)₉CH₃): A ten-carbon alkoxy chain attached to one of the biphenyl rings. This flexible tail contributes to the molecule's overall aspect ratio and influences the packing and fluidity of the mesophases.
-
Carboxylic Acid Group (-COOH): A highly polar functional group at the terminus of the biphenyl core. This group is a strong hydrogen bond donor and acceptor, leading to the formation of dimeric supramolecular structures that are the primary mesogenic units.[4][6]
The molecular formula for this compound is C₂₃H₃₀O₃, and its molecular weight is 354.48 g/mol .[7]
Caption: Molecular Structure of 4'-n-Decyloxybiphenyl-4-carboxylic acid.
Synthesis Pathway
A common and efficient method for the synthesis of 4'-n-alkoxybiphenyl-4-carboxylic acids is the Williamson ether synthesis. This nucleophilic substitution reaction involves the alkylation of a phenol with an alkyl halide. For the target molecule, the synthesis starts with 4'-hydroxybiphenyl-4-carboxylic acid and 1-bromodecane.
The rationale for this approach lies in its reliability and the commercial availability of the starting materials. The phenolic proton of 4'-hydroxybiphenyl-4-carboxylic acid is acidic and can be readily deprotonated by a base, such as potassium hydroxide (KOH), to form a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of 1-bromodecane, displacing the bromide ion and forming the desired ether linkage.
Experimental Protocol: Synthesis of 4'-n-Decyloxybiphenyl-4-carboxylic acid
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Deprotonation: A solution of 4'-hydroxybiphenyl-4-carboxylic acid (1 equivalent) and potassium hydroxide (2.2 equivalents) in a 10:1 ethanol/water mixture is refluxed under a nitrogen atmosphere for approximately 30 minutes. The use of a slight excess of base ensures complete deprotonation of both the phenolic and carboxylic acid protons.[8]
-
Alkylation: 1-Bromodecane (2 equivalents) is added to the reaction mixture. The use of excess alkyl halide drives the reaction to completion. The mixture is then refluxed for 24 hours.[8]
-
Workup and Acidification: After cooling to room temperature, the reaction mixture is acidified to a pH of approximately 6 using a dilute solution of hydrochloric acid (HCl). This step protonates the carboxylate group, causing the product to precipitate out of the solution.[8]
-
Purification: The resulting solid is collected by filtration and purified by recrystallization from a suitable solvent system, such as methanol and dichloromethane, to yield the final product as a white solid.[8]
Caption: Synthetic workflow for 4'-n-Decyloxybiphenyl-4-carboxylic acid.
Part 2: Physicochemical and Spectroscopic Properties
The comprehensive characterization of any chemical entity is fundamental to understanding its behavior and potential applications. This involves a combination of determining its basic physical properties and employing various spectroscopic techniques to elucidate its molecular structure.
Physicochemical Data Summary
The key physicochemical properties of 4'-n-Decyloxybiphenyl-4-carboxylic acid are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4'-n-Decyloxybiphenyl-4-carboxylic acid | [7] |
| CAS Number | 69367-32-4 | [7] |
| Molecular Formula | C₂₃H₃₀O₃ | [7] |
| Molecular Weight | 354.48 g/mol | [7] |
| Appearance | White Solid | [8] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
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Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. For this molecule, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which corresponds to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching absorption of the dimer typically appears around 1710 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the biphenyl core, typically in the range of 7.0-8.2 ppm. The protons of the decyloxy chain would appear as a series of signals in the upfield region (0.8-4.1 ppm), including a characteristic triplet for the terminal methyl group around 0.9 ppm and a triplet for the -OCH₂- group around 4.0 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield chemical shift, often above 12 ppm.[8][10]
-
¹³C NMR: The carbon NMR would display signals for the carboxylic acid carbonyl carbon around 168-172 ppm. The aromatic carbons would resonate in the 115-148 ppm region, while the carbons of the decyloxy chain would be found in the 14-70 ppm range.[10]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (354.48 m/z).
Part 3: Liquid Crystalline Behavior
The defining characteristic of 4'-n-Decyloxybiphenyl-4-carboxylic acid is its ability to form liquid crystal phases. This behavior is a direct consequence of its elongated, rigid molecular structure, which favors anisotropic ordering.
Thermotropic Properties and Dimerization
This compound is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature. A critical aspect governing its mesomorphic behavior is the formation of hydrogen-bonded dimers. The two carboxylic acid groups interact to form a stable, more elongated supramolecular unit. This dimerization significantly increases the thermal stability of the liquid crystal phases, resulting in much higher transition temperatures compared to analogous ester or cyano-biphenyl compounds.[3]
Phase Transitions and Mesophases
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Smectic Phases (Sm): These are layered structures where the molecules are arranged in well-defined planes. The different types of smectic phases (A, B, E, etc.) are distinguished by the arrangement of molecules within the layers (e.g., disordered in SmA, hexagonally ordered in SmB) and the tilt of the molecules with respect to the layer normal.[3]
Caption: Generalized phase transition sequence for an alkoxybiphenyl carboxylic acid.
Analytical Techniques for Mesophase Characterization
The identification and characterization of liquid crystal phases require specialized analytical techniques.
-
Differential Scanning Calorimetry (DSC): DSC is the primary method for determining the temperatures and enthalpy changes associated with phase transitions.[1] Each transition (e.g., crystal-to-smectic, smectic-to-isotropic) appears as a distinct peak in the DSC thermogram, providing quantitative data on the energetics of the phase changes.
-
Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their unique optical textures.[1] As the sample is heated and cooled on a hot stage, the birefringence of the material causes light to interfere, producing characteristic patterns (e.g., focal-conic fans for smectic phases) that act as fingerprints for each mesophase.
-
X-ray Diffraction (XRD): XRD provides definitive structural information about the arrangement of molecules in each phase. For smectic phases, XRD is used to measure the layer spacing, which can help differentiate between various smectic types and determine if molecules are tilted or interdigitated within the layers.
Part 4: Applications and Future Directions
The unique properties of 4'-n-Decyloxybiphenyl-4-carboxylic acid and related compounds make them valuable in several areas of materials science and technology.
Potential Applications
-
Liquid Crystal Displays (LCDs): While not used directly in modern displays, compounds of this type were foundational in the development of early liquid crystal technologies. They are still used in research to formulate mixtures with specific properties.[2]
-
Advanced Polymers: As a monomer or additive, it can be incorporated into polymers to enhance their thermal stability and introduce liquid crystalline properties, leading to high-strength, self-reinforcing materials.[2][11]
-
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and dyes, where the biphenyl scaffold is a common structural motif.[2][5][12]
-
Chromatography: Related liquid crystalline compounds have been investigated as stationary phases in gas chromatography for the separation of structural isomers, a testament to the selective molecular recognition capabilities of ordered fluid phases.[1][13]
Future Research Perspectives
Future research could focus on several promising avenues. The synthesis of derivatives with different alkyl chain lengths or lateral substituents could be explored to fine-tune the mesomorphic properties and transition temperatures. Furthermore, the incorporation of this molecule into supramolecular assemblies, such as polymer-dispersed liquid crystals (PDLCs) or hybrid organic-inorganic materials, could lead to novel functional materials with applications in smart windows, sensors, and optical devices.[14]
Conclusion
4'-n-Decyloxybiphenyl-4-carboxylic acid stands as a classic example of a calamitic thermotropic liquid crystal. Its well-defined molecular structure, characterized by a rigid core, a flexible chain, and a hydrogen-bonding head group, gives rise to a predictable yet rich set of material properties. The interplay between its molecular architecture and its supramolecular organization into hydrogen-bonded dimers is key to its stable and complex smectic polymorphism. A thorough understanding of its synthesis, physicochemical characteristics, and phase behavior, as detailed in this guide, is essential for harnessing its potential in the design and development of next-generation functional materials.
References
-
Structure and Phase Transitions of Ethyl 4′- n -undecyloxybiphenyl-4-carboxylate and Its Acid Derivative | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - TÜBİTAK Academic Journals. Available from: [Link]
-
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. Available from: [Link]
-
Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC. Available from: [Link]
-
X-ray structure analysis of 4-cyano-4′- n -undecyloxybiphenyl | Request PDF. Available from: [Link]
-
4′-Hydroxybiphenyl-4-carboxylic acid - PMC - NIH. Available from: [Link]
-
Properties of the Liquid Crystals Formed by Certain 4′-n-Alkoxyphenyl Biphenyl -4- Carboxylates | Scilit. Available from: [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC. Available from: [Link]
-
Recent developments in the practical application of novel carboxylic acid bioisosteres. Available from: [Link]
-
The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Available from: [Link]
- CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents.
-
Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. Available from: [Link]
-
Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Available from: [Link]
-
Spectra and physical data of (A2) : - The Royal Society of Chemistry. Available from: [Link]
-
4-(n-Decyloxy)benzoic acid,4-(n-hexyloxy)phenyl ether (CAS 68162-09-4) - Cheméo. Available from: [Link]
-
The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C - RSC Publishing - Rsc.org. Available from: [Link]
-
19.4 Spectroscopic Properties of Carboxylic Acids - Chemistry LibreTexts. Available from: [Link]
-
SX-Ray Diffraction Studies of 4-n-Decyl(oxy)phenyl-4 - ResearchGate. Available from: [Link]
-
Biphenyl-4-carboxylic acid - the NIST WebBook. Available from: [Link]
-
(PDF) X-Ray Diffraction and Thermographic Study of Mesomorphic 4-Acylphenyl 4'-Nonyloxybenzoate CH3C(O)C6H4–OC(O) - ResearchGate. Available from: [Link]
-
Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - MDPI. Available from: [Link]
-
Synthesis and Spectroscopic / DFT Structural Characterization of Coordination Compounds of Nb(V) and Ti(IV) with Bioactive Carboxylic Acids - ARPI - UNIPI. Available from: [Link]
-
(1,1'-Biphenyl)-4-carboxylic acid, 4',4'''-(1,2-diazenediyl)bis- | C26H18N2O4 | CID - PubChem. Available from: [Link]
-
Thermodynamic Study of 4- n -Alkyloxybenzoic Acids | Request PDF - ResearchGate. Available from: [Link]
-
[1,1'-biphenyl]-4-carboxylic acid, 4'-[2-(11-ethyl-6,11-dihydro-5-methyl-6-oxo-5h-dipyrido[2,3-e:3',2'-b][3][5]diazepin-8-yl)ethoxy]-2'-methyl- - PubChemLite. Available from: [Link]
-
Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties by Cheméo. Available from: [Link]
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. Available from: [Link]
-
[2312.11082] Crystallization kinetics of (S)-4'-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[4-(2,2,3,3,4,4,4-heptafluorobutoxy)but-1-oxy]-2-fluorobenzoate - arXiv. Available from: [Link]
Sources
- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 4′-Hydroxybiphenyl-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
- 7. 4'-N-DECYLOXYBIPHENYL-4-CARBOXYLIC ACID | 69367-32-4 [chemicalbook.com]
- 8. 4-N-OCTYLOXYBIPHENYL-4'-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers | IntechOpen [intechopen.com]
- 13. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
